

3-(1H-Tetrazol-5-yl)benzoic acid chemical structure and properties

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Compound of Interest

Compound Name: 3-(1H-Tetrazol-5-yl)benzoic Acid

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An In-depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Tetrazol-5-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole ring attached to a benzene core. This unique structure makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability, lipophilicity, and pharmacokinetic properties. This has led to its incorporation into various drug candidates, most notably as a key intermediate in the synthesis of angiotensin II receptor antagonists. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-(1H-Tetrazol-5-yl)benzoic acid**.

Chemical Structure and Properties

3-(1H-Tetrazol-5-yl)benzoic acid consists of a benzoic acid moiety where the hydrogen at the meta-position is substituted with a 1H-tetrazol-5-yl group. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, although the 1H-tautomer is generally considered more stable.

Chemical Structure:

Figure 1: Chemical structure of **3-(1H-Tetrazol-5-yl)benzoic acid**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-(1H-Tetrazol-5-yl)benzoic acid** is presented in the table below.

Property	Value	Reference
IUPAC Name	3-(1H-Tetrazol-5-yl)benzoic acid	[1]
CAS Number	73096-39-6	[1]
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[1]
Molecular Weight	190.16 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	284-286 °C	[1]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
pKa	Data not available	
Solubility	Data not available	

Crystal Structure and Intermolecular Interactions:

Single-crystal X-ray diffraction studies have revealed that **3-(1H-tetrazol-5-yl)benzoic acid** crystallizes in the monoclinic space group P2₁/c.[\[2\]](#) The crystal structure is characterized by extensive intermolecular hydrogen bonding. Specifically, molecules are linked into two-dimensional sheets by N—H···O and O—H···N hydrogen bonds between the tetrazole and carboxylic acid moieties of adjacent molecules.[\[2\]](#)[\[3\]](#) These hydrogen bonding networks play a crucial role in the solid-state packing and overall stability of the compound.

Spectral Data

While detailed spectral data for **3-(1H-Tetrazol-5-yl)benzoic acid** is not readily available in the public domain, the expected spectral features can be inferred from the known spectra of its constituent parts: benzoic acid and tetrazole derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the N-H proton of the tetrazole ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The N-H proton of the tetrazole is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration. The carboxylic acid proton will also appear as a broad singlet at a very downfield position, often above 12 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the carbon of the tetrazole ring will appear further downfield, likely around 150-160 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of $2500\text{-}3300\text{ cm}^{-1}$. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm^{-1} . Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , and C=C stretching vibrations for the benzene ring will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region. The N-H stretching of the tetrazole ring should appear as a broad band around $3000\text{-}3400\text{ cm}^{-1}$, potentially overlapping with the carboxylic acid O-H stretch. C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region.

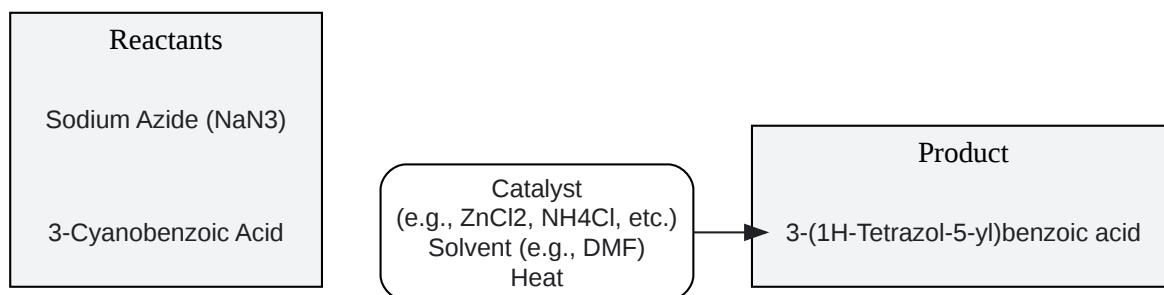
Experimental Protocols

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including **3-(1H-Tetrazol-5-yl)benzoic acid**, is the [3+2] cycloaddition reaction between a nitrile and an azide.

Synthesis of 3-(1H-Tetrazol-5-yl)benzoic acid from 3-Cyanobenzoic Acid

This protocol describes a general procedure for the synthesis of **3-(1H-Tetrazol-5-yl)benzoic acid** from 3-cyanobenzoic acid and sodium azide. Various catalysts can be employed to facilitate this reaction.

Reaction Scheme:



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Figure 2: General reaction scheme for the synthesis of **3-(1H-Tetrazol-5-yl)benzoic acid**.

Materials:

- 3-Cyanobenzoic acid
- Sodium azide (NaN₃)
- Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or other Lewis/Brønsted acids)
- Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
- Hydrochloric acid (HCl) or other acid for workup
- Distilled water

- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in the chosen solvent (e.g., DMF).
- Addition of Reagents: Add sodium azide and the catalyst to the solution. The molar ratio of sodium azide to 3-cyanobenzoic acid is typically between 1.1 and 1.5 to 1. The amount of catalyst used can vary depending on the specific catalyst chosen.
- Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture into a beaker containing water or an ice-water mixture.
 - Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole and carboxylic acid groups, causing the product to precipitate.
 - Collect the precipitate by vacuum filtration and wash it with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(1H-Tetrazol-5-yl)benzoic acid**.

Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Applications in Drug Development

The primary application of **3-(1H-Tetrazol-5-yl)benzoic acid** in drug development is as a crucial building block for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.^[4] The tetrazole moiety in these drugs acts as a bioisosteric replacement for a carboxylic acid group, which is essential for binding to the angiotensin II type 1 (AT₁) receptor.

Role as a Carboxylic Acid Bioisostere

The concept of bioisosterism is central to the utility of **3-(1H-Tetrazol-5-yl)benzoic acid**. The tetrazole ring shares several key properties with the carboxylic acid group:

- **Acidity:** The N-H proton of the tetrazole ring is acidic, with a pKa value generally similar to that of a carboxylic acid. This allows it to exist as an anion at physiological pH and participate in similar ionic interactions with biological targets.
- **Planarity and Size:** The tetrazole ring is planar and has a similar size and shape to the carboxylate group, allowing it to fit into the same binding pockets.
- **Hydrogen Bonding:** The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in a carboxylic acid.

By replacing a carboxylic acid with a tetrazole, medicinal chemists can often improve the metabolic stability of a drug, as tetrazoles are generally more resistant to metabolic degradation. Additionally, the increased lipophilicity of the tetrazole group can enhance the oral bioavailability of a drug.

Signaling Pathway Involvement

As an intermediate for ARBs like valsartan and losartan, **3-(1H-Tetrazol-5-yl)benzoic acid** contributes to a final molecule that targets the Renin-Angiotensin-Aldosterone System (RAAS).

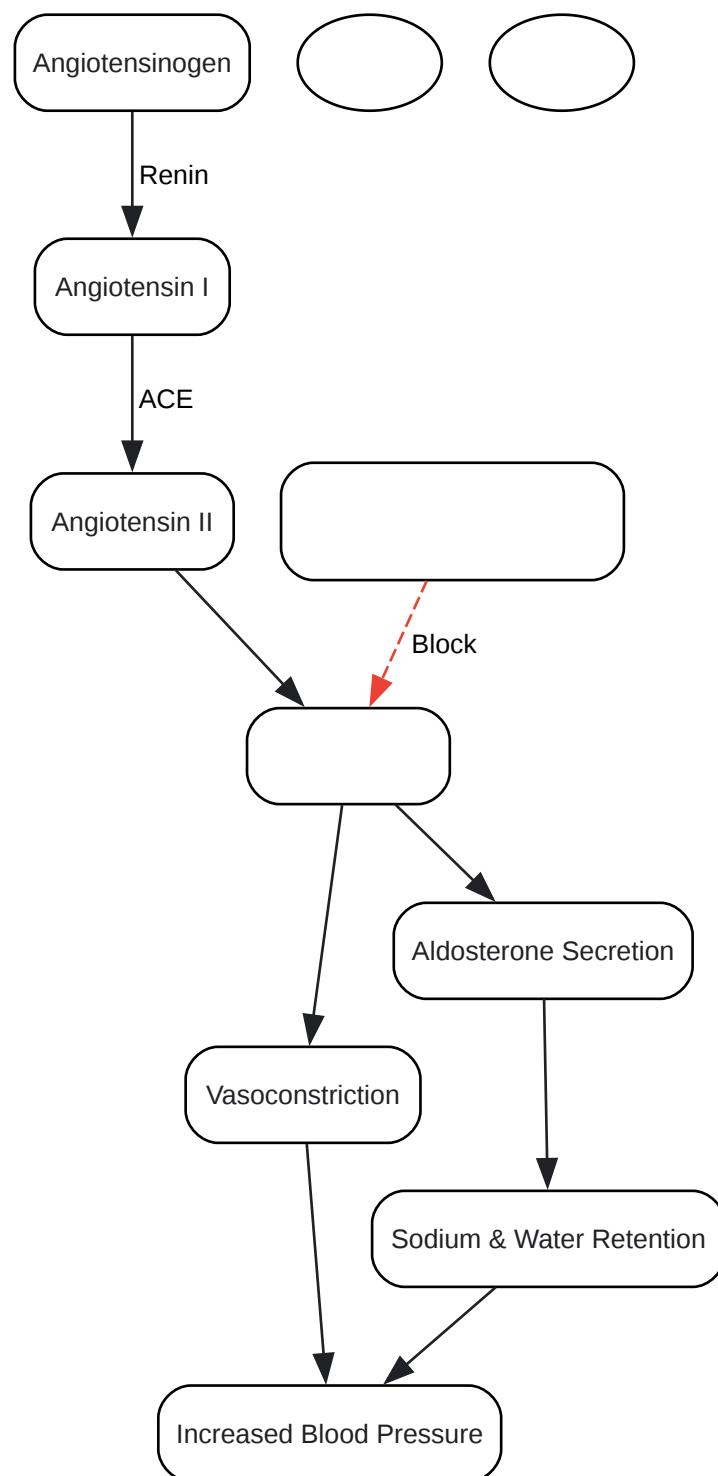
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Figure 3: Simplified schematic of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin II Receptor Blockers (ARBs).

The RAAS is a critical hormonal system that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system and exerts its effects by binding to the AT₁ receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. ARBs, synthesized using intermediates like **3-(1H-Tetrazol-5-yl)benzoic acid**, competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its hypertensive effects and leading to a reduction in blood pressure.

While **3-(1H-Tetrazol-5-yl)benzoic acid** itself is not the active pharmacological agent, its structural features are essential for the activity of the final drug molecules.

Conclusion

3-(1H-Tetrazol-5-yl)benzoic acid is a valuable and versatile molecule in the fields of medicinal chemistry and drug development. Its key feature is the presence of the tetrazole ring, which serves as an effective bioisostere for the carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. Its primary and most well-documented application is as a crucial intermediate in the synthesis of angiotensin II receptor blockers for the treatment of cardiovascular diseases. The synthetic route to this compound is well-established, primarily through the cycloaddition of an azide to a nitrile. Further research into the direct biological activities of **3-(1H-Tetrazol-5-yl)benzoic acid** and its derivatives may unveil new therapeutic opportunities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and role in drug development to aid researchers and scientists in their work with this important compound.

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